Mozenavir Mozenavir Mozenavir is a non-peptidomimetic, water soluble, cyclic urea that is a selective inhibitor of HIV-1 protease.
Brand Name: Vulcanchem
CAS No.: 174391-92-5
VCID: VC0536085
InChI: InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1
SMILES: C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O
Molecular Formula: C33H36N4O3
Molecular Weight: 536.7 g/mol

Mozenavir

CAS No.: 174391-92-5

Inhibitors

VCID: VC0536085

Molecular Formula: C33H36N4O3

Molecular Weight: 536.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Mozenavir - 174391-92-5

CAS No. 174391-92-5
Product Name Mozenavir
Molecular Formula C33H36N4O3
Molecular Weight 536.7 g/mol
IUPAC Name (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one
Standard InChI InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1
Standard InChIKey KYRSNWPSSXSNEP-ZRTHHSRSSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O
SMILES C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O
Canonical SMILES C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O
Appearance Solid powder
Description Mozenavir is a non-peptidomimetic, water soluble, cyclic urea that is a selective inhibitor of HIV-1 protease.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Mozenavir; DMP-450; DMP 450; DMP450;
Reference 1: De Clercq E. New developments in anti-HIV chemotherapy. Biochim Biophys Acta. 2002 Jul 18;1587(2-3):258-75. Review. PubMed PMID: 12084468.
2: De Clercq E. New anti-HIV agents and targets. Med Res Rev. 2002 Nov;22(6):531-65. Review. PubMed PMID: 12369088.
3: De Clercq E. Highlights in the development of new antiviral agents. Mini Rev Med Chem. 2002 Apr;2(2):163-75. Review. PubMed PMID: 12370077.
4: Moyle G. Overcoming obstacles to the success of protease inhibitors in highly active antiretroviral therapy regimens. AIDS Patient Care STDS. 2002 Dec;16(12):585-97. Review. PubMed PMID: 12542932.
5: Yoshimura K, Maeda K. [New HIV-1 protease inhibitors in development]. Nihon Rinsho. 2002 Apr;60(4):780-3. Review. Japanese. PubMed PMID: 11968788.
6: Hensen C, Hermann JC, Nam K, Ma S, Gao J, Höltje HD. A combined QM/MM approach to protein--ligand interactions: polarization effects of the HIV-1 protease on selected high affinity inhibitors. J Med Chem. 2004 Dec 30;47(27):6673-80. PubMed PMID: 15615516.
PubChem Compound 154044
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator